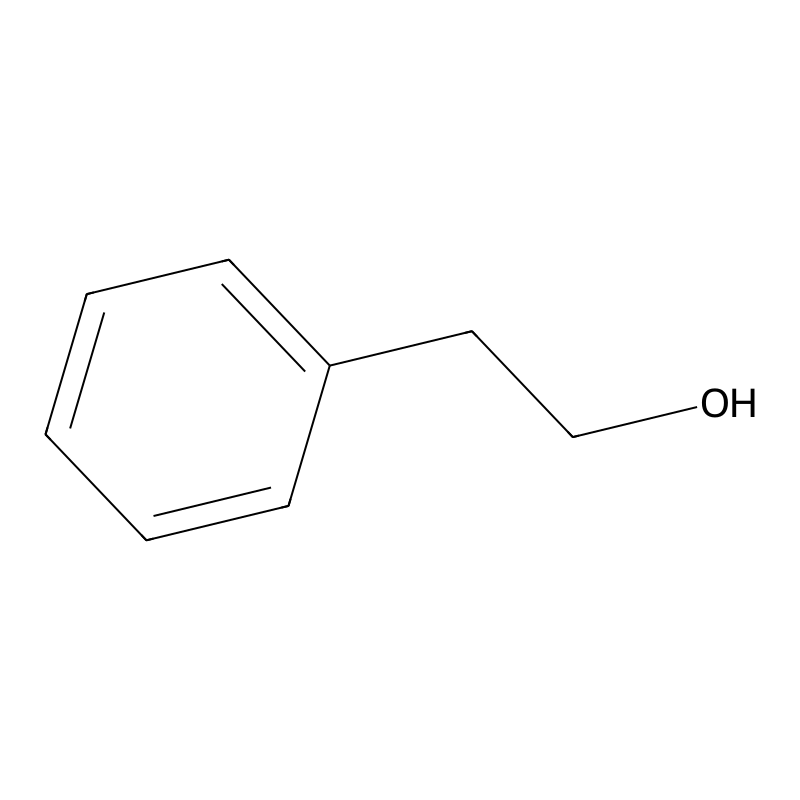

2-Phenylethanol

C8H10O

C6H5CH2CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H10O

C6H5CH2CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN FIXED OILS & GLYCEROL; SLIGHTLY SOL IN MINERAL OIL

VERY SOL IN PROPYLENE GLYCOL

Miscible with chloroform.

16,000 mg/L in water @ 20 °C

22.2 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 2 (moderate)

Slighty soluble in water; soluble in oils, propylene glycol

1 mL in 2 mL 50% ethanol (in ethanol)

Synonyms

Canonical SMILES

Antimicrobial Properties

Studies have explored the antimicrobial properties of 2-PE against various bacteria and fungi. The mechanism of action is not fully understood, but it's believed to involve disruption of cell membranes in microorganisms [1]. This research suggests potential applications for 2-PE as a natural preservative in food and pharmaceutical products.

Source

[1] Research progress in 2-phenylethanol production through biological processes (2020) [in Chinese]. Available from: National Center for Biotechnology Information:

2-Phenylethanol consists of a phenethyl group (C₆H₅CH₂CH₂−) attached to a hydroxyl group (−OH). It has a low solubility in water (approximately 2 ml per 100 ml of water) but is miscible with most organic solvents . The compound is naturally occurring in extracts from flowers like roses and geraniums, contributing to its use in fragrances.

The mechanism of action of 2-Phenylethanol depends on the context. In biological systems, it may interact with receptors in the olfactory system, contributing to its pleasant smell []. Studies suggest it might also influence neurotransmitter systems, potentially affecting mood and behavior, although the exact mechanisms require further investigation.

- Oxidation: It can be oxidized to form phenylacetaldehyde or further oxidized to phenylacetic acid.

- Reduction: It can be reduced to form 2-phenylethylamine.

- Esterification: Reacting with acids can yield esters, which are often used in flavorings and fragrances .

The formation of 2-phenylethanol from styrene involves an in situ multistep reaction facilitated by UV irradiation and silica-alumina compounds like zeolites .

2-Phenylethanol exhibits several biological activities, including:

- Antimicrobial Properties: It has been shown to possess antimicrobial effects against various bacteria and fungi, making it useful as a preservative in cosmetics and food products .

- Flavor and Aroma: The pleasant scent of 2-phenylethanol contributes to its role in flavoring agents and perfumes.

- Potential Therapeutic Effects: Some studies suggest that it may have anxiolytic effects, although further research is needed to substantiate these claims .

The synthesis of 2-phenylethanol can be achieved through several methods:

- Friedel-Crafts Reaction: This common industrial method involves the reaction of benzene with ethylene oxide in the presence of aluminum trichloride:

- Hydrogenation of Styrene Oxide: This method reduces styrene oxide using hydrogen gas to yield 2-phenylethanol .

- Biotransformation: Using microorganisms like Saccharomyces cerevisiae, 2-phenylethanol can be produced from L-phenylalanine via the Ehrlich pathway, which involves transamination and decarboxylation reactions .

- Grignard Reaction: A laboratory method involves reacting phenylmagnesium bromide with ethylene oxide to produce 2-phenylethanol .

Research into the interactions of 2-phenylethanol includes studies on its degradation in the atmosphere, where it reacts with photochemically produced hydroxyl radicals. This interaction influences its environmental persistence and potential impacts on air quality . Additionally, studies have explored its oxidation products when exposed to different conditions, shedding light on its reactivity and stability under varying environmental factors .

Several compounds share structural similarities with 2-phenylethanol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethylbenzene | C₈H₁₀ | Primarily used as an industrial solvent; lacks hydroxyl group. |

| Benzyl Alcohol | C₇H₈O | Contains a benzene ring attached to a hydroxyl group; used as a solvent and preservative. |

| Phenylacetaldehyde | C₈H₈O | An oxidation product of 2-phenylethanol; used in organic synthesis. |

| Phenethylamine | C₈H₁₁N | An amine derivative; involved in neurotransmitter activity. |

Uniqueness of 2-Phenylethanol

What sets 2-phenylethanol apart from these compounds is its dual role as both an aromatic compound and an alcohol, which allows it to participate in various reactions while providing distinctive sensory properties that are highly valued in flavor and fragrance industries. Its biological activity further enhances its utility compared to similar compounds lacking these properties.

The Ehrlich Pathway Mechanism

The Ehrlich pathway represents the predominant route for 2-phenylethanol biosynthesis in microorganisms, particularly yeasts and bacteria. This pathway consists of three sequential enzymatic steps that convert L-phenylalanine into 2-phenylethanol through well-characterized intermediates [1] [2] [3].

The Ehrlich pathway initiates with the transport of extracellular L-phenylalanine into the cell via specific amino acid permeases, followed by the core three-step enzymatic cascade: transamination, decarboxylation, and reduction [1] [2]. This bioconversion pathway is considered the preferred biological route for 2-phenylethanol synthesis due to its relatively simple structure compared to the complex regulation and lengthy reaction steps of de novo synthesis pathways [2].

Transamination Reactions

The transamination reaction constitutes the initial and rate-limiting step of the Ehrlich pathway, catalyzing the conversion of L-phenylalanine to phenylpyruvate with 2-oxoglutarate serving as the amino acceptor [1] [2] [3]. This reaction is mediated by phenylalanine aminotransferases, which demonstrate varying catalytic properties and regulatory mechanisms across different organisms.

In Saccharomyces cerevisiae, two distinct aminotransferase isoenzymes catalyze this reaction: Aro8p and Aro9p [3] [4]. Aro8p serves as the primary phenylalanine aminotransferase, contributing the majority of transaminase activity under standard growth conditions [3]. The enzyme exhibits constitutive expression and demonstrates broad substrate specificity for aromatic amino acids. Conversely, Aro9p functions as a secondary transaminase that becomes active primarily in aro8-deficient strains [3]. The transcription of ARO9 is specifically induced when aromatic amino acids are present in the medium, contrasting with its low expression levels under ammonia-grown conditions [3].

The transamination reaction requires 2-oxoglutarate as the amino receptor, forming L-glutamate as a co-product [3]. This coupling creates a direct metabolic link between aromatic amino acid catabolism and glutamate metabolism. The availability of 2-oxoglutarate has been identified as a significant bottleneck in efficient L-phenylalanine assimilation, particularly due to mitochondrial compartmentalization of this cofactor [1] [2]. Studies have demonstrated that improving 2-oxoglutarate trafficking across mitochondrial membranes through the construction of cytosolic 2-oxoglutarate source pathways can significantly enhance 2-phenylethanol production [1] [2].

Kinetic analyses have revealed that the catalytic efficiency and substrate specificity of aminotransferases vary significantly between organisms. In engineered Saccharomyces cerevisiae strains, the expression of heterologous aminotransferases from Escherichia coli (tyrB) has demonstrated superior performance compared to native yeast enzymes [3]. The tyrB-encoded enzyme showed enhanced catalytic efficiency and contributed to improved 2-phenylethanol yields when incorporated into synthetic metabolic modules [3].

Decarboxylation Processes

The decarboxylation of phenylpyruvate to phenylacetaldehyde represents the second step of the Ehrlich pathway and is catalyzed by phenylpyruvate decarboxylases [1] [2] [3]. This reaction employs thiamine diphosphate as an essential cofactor and has been identified as a critical control point for pathway optimization.

Multiple decarboxylase enzymes demonstrate phenylpyruvate decarboxylase activity in yeast systems. In Saccharomyces cerevisiae, five genes encode thiamine diphosphate-dependent decarboxylases with varying substrate specificities: ARO10, THI3, PDC1, PDC5, and PDC6 [3]. Among these, ARO10 encodes the primary phenylpyruvate decarboxylase and shows the highest specific activity toward phenylpyruvate substrates [3]. Transcriptional analysis has revealed that ARO10 expression increases approximately 30-fold when phenylalanine replaces ammonia as the sole nitrogen source, indicating strong substrate-dependent regulation [3].

The pyruvate decarboxylases PDC1, PDC5, and PDC6, while primarily functioning in alcoholic fermentation, also exhibit phenylpyruvate decarboxylase activity [3]. Genetic studies have demonstrated that deletion of PDC5 results in increased 2-phenylethanol production, suggesting that this enzyme may compete with ARO10 for phenylpyruvate substrates or influence metabolic flux distribution [3]. The complex regulatory interactions between these decarboxylases create opportunities for metabolic engineering to optimize phenylpyruvate conversion efficiency.

Heterologous phenylpyruvate decarboxylases from other organisms have shown superior performance characteristics compared to native yeast enzymes. The kdcA gene from Lactococcus lactis encodes a phenylpyruvate decarboxylase with enhanced substrate specificity and higher maximum velocity compared to ARO10 [3]. Characterization studies have identified KDC4427 as a particularly efficient phenylpyruvate decarboxylase that catalyzes phenylpyruvic acid to phenylacetaldehyde conversion more efficiently than previously reported enzymes [5]. This enzyme also demonstrates high indolepyruvate decarboxylase activity, making it a versatile catalyst for aromatic compound biosynthesis [5].

The reaction mechanism involves the formation of a thiamine diphosphate-phenylpyruvate complex, followed by decarboxylation and release of phenylacetaldehyde [1] [2]. The efficiency of this reaction depends on proper cofactor availability, enzyme expression levels, and the absence of competing reactions that consume phenylpyruvate intermediates.

Reduction Reactions and Enzymology

The final step of the Ehrlich pathway involves the NADH-dependent reduction of phenylacetaldehyde to 2-phenylethanol, catalyzed by alcohol dehydrogenases or specialized phenylacetaldehyde reductases [1] [2] [3]. This reaction determines the final product yield and requires careful balance of reducing equivalent availability and enzyme specificity.

Multiple enzyme families contribute to phenylacetaldehyde reduction in different organisms. In Saccharomyces cerevisiae, several alcohol dehydrogenases including Adh1p, Adh2p, Adh3p, Adh4p, Adh5p, and formaldehyde dehydrogenase Sfa1p catalyze this reduction [4]. These enzymes demonstrate varying substrate specificities and cofactor preferences, creating opportunities for optimization through selective expression or engineering.

Specialized phenylacetaldehyde reductases offer enhanced specificity and efficiency for 2-phenylethanol biosynthesis. The phenylacetaldehyde reductase from Rhodococcus species represents a well-characterized enzyme that specifically reduces phenylacetaldehyde using NADH as a cofactor [6] [7]. This enzyme demonstrates broad substrate specificity for aromatic aldehydes and ketones while maintaining high stereoselectivity [7]. Characterization studies have shown that the enzyme exists as a tetrameric structure with a molecular weight of 155,000 daltons, composed of four identical subunits [7].

The enzyme mechanism involves direct hydride transfer from NADH to the carbonyl carbon of phenylacetaldehyde, producing 2-phenylethanol and NAD+ [6] [7]. Importantly, the reaction is essentially irreversible under physiological conditions, as the enzyme does not catalyze the reverse dehydrogenation of 2-phenylethanol [7]. This unidirectional activity prevents product degradation and contributes to efficient 2-phenylethanol accumulation.

Engineering studies have focused on improving enzyme tolerance to high substrate and product concentrations. Directed evolution approaches have generated phenylacetaldehyde reductase variants with enhanced activity in the presence of high concentrations of 2-propanol, which serves as both a cosubstrate for NADH regeneration and a solvent for hydrophobic substrates [6]. These engineered variants maintain substrate specificity while demonstrating improved stability and activity under industrial process conditions [6].

NADH regeneration represents a critical consideration for efficient phenylacetaldehyde reduction. The reaction stoichiometry requires one equivalent of NADH per molecule of 2-phenylethanol produced, necessitating robust cofactor regeneration systems [6] [8]. Various approaches have been developed including coupled enzyme systems with glucose dehydrogenase, formate dehydrogenase, or alcohol dehydrogenase-mediated NADH recycling using secondary alcohols as hydrogen donors [6] [8].

The Shikimate Pathway

The shikimate pathway provides the de novo biosynthetic route for 2-phenylethanol synthesis from simple carbon sources, representing a complex metabolic network that connects primary carbohydrate metabolism to aromatic compound biosynthesis [4] [9] [10]. This pathway converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate through seven sequential enzymatic steps, ultimately leading to aromatic amino acid production including L-phenylalanine [9] [10].

De Novo Synthesis Mechanisms

The shikimate pathway initiates at the intersection of glycolysis and the pentose phosphate pathway, where phosphoenolpyruvate from glycolysis combines with erythrose 4-phosphate from the pentose phosphate pathway [4] [9] [10]. This convergence creates the first committed step toward aromatic compound biosynthesis through the formation of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) [9] [10].

The initial condensation reaction is catalyzed by DAHP synthase, which represents the first and most heavily regulated enzyme in the pathway [9] [11] [12]. This enzyme exists in multiple isoforms in most organisms, each subject to distinct regulatory mechanisms. In Saccharomyces cerevisiae, two DAHP synthase isoenzymes are encoded by ARO3 and ARO4 genes [12]. The ARO3-encoded enzyme is specifically inhibited by phenylalanine, while the ARO4-encoded enzyme is inhibited by tyrosine [12]. This dual regulation system allows for fine-tuned control of pathway flux based on aromatic amino acid availability [12].

Following DAHP formation, the pathway proceeds through a series of oxidation, elimination, and reduction reactions that transform the linear seven-carbon sugar phosphate into the first carbocyclic intermediate, 3-dehydroquinate [9]. This transformation is catalyzed by dehydroquinate synthase through a complex multistep mechanism involving oxidation, elimination of phosphate, reduction, ring opening, and intramolecular aldol cyclization [9]. The enzyme demonstrates remarkable fidelity in guiding this complex cascade without generating side products [9].

Subsequent dehydration of 3-dehydroquinate by dehydroquinate dehydratase produces 3-dehydroshikimate, which is then reduced to shikimate by shikimate dehydrogenase [9] [10]. The reduction step requires NADPH as a cofactor and represents another potential control point for pathway regulation [9]. Shikimate dehydrogenases can be classified into multiple groups based on their cofactor preferences and enzymatic properties, with bacterial enzymes typically showing selectivity for NADPH while some variants can utilize NADH [9].

The pathway continues with the phosphorylation of shikimate to shikimate 3-phosphate by shikimate kinase, followed by the condensation with a second molecule of phosphoenolpyruvate to form 5-enolpyruvylshikimate 3-phosphate [9] [10]. This second PEP addition is catalyzed by EPSP synthase and represents the target of the herbicide glyphosate, highlighting the pathway's agricultural significance [9].

The final step involves chorismate synthase-catalyzed elimination of phosphate from EPSP to yield chorismate [9] [10]. This enzyme requires reduced flavin mononucleotide (FMNH2) as a cofactor despite catalyzing no net redox change [9]. Chorismate synthases exist in two classes: monofunctional enzymes found in bacteria and plants that cannot reduce FMN, and bifunctional enzymes in fungi that possess FMN reductase activity [9].

Intermediary Metabolites

The shikimate pathway generates a series of highly functionalized intermediary metabolites that serve as branch points for numerous specialized metabolic pathways [9]. Each intermediate represents a potential precursor for secondary metabolite biosynthesis, creating a complex network of metabolic diversification opportunities.

Chorismate represents the terminal product of the shikimate pathway and serves as the universal precursor for aromatic amino acid biosynthesis [9] [13] [14]. This metabolite undergoes enzymatic Claisen rearrangement catalyzed by chorismate mutase to yield prephenate, which subsequently branches toward phenylalanine and tyrosine biosynthesis [13] [14]. Alternatively, chorismate can be converted to anthranilate by anthranilate synthase, initiating tryptophan biosynthesis [9] [14].

The conversion of chorismate to prephenate represents a critical branch point that determines the distribution of carbon flux between different aromatic amino acids [13] [14]. Chorismate mutase exists in multiple isoforms with distinct regulatory properties and subcellular localizations [13] [15]. In plants, cytosolic and plastidial isoforms enable compartmentalized aromatic amino acid biosynthesis, with the cytosolic pathway operating via the phenylpyruvate route and the plastidial pathway proceeding through arogenate [13].

Prephenate serves as the immediate precursor for both phenylalanine and tyrosine biosynthesis through parallel pathways [13] [14]. For phenylalanine biosynthesis, prephenate undergoes dehydration catalyzed by prephenate dehydratase to form phenylpyruvate [13] [14]. This reaction eliminates the hydroxyl group while maintaining the carboxyl function, creating the immediate precursor for phenylalanine formation through transamination [13] [14].

Phenylpyruvate represents the convergence point between the shikimate pathway and the Ehrlich pathway for 2-phenylethanol biosynthesis [4] [10]. This metabolite can be transaminated to form L-phenylalanine, which then enters the Ehrlich pathway, or it can be directly decarboxylated to phenylacetaldehyde, bypassing the amino acid intermediate [10]. The availability of phenylpyruvate from shikimate pathway flux significantly influences the efficiency of 2-phenylethanol production in de novo synthesis systems [10].

Shikimate itself has emerged as an important intermediate for specialized metabolite biosynthesis [9]. The molecule can be redirected from the primary pathway for the production of various cyclohexane and cyclohexene derivatives [9]. The high degree of functionalization present in shikimate makes it an attractive starting point for the biosynthesis of complex natural products [9].

The regulation of intermediate pool sizes represents a critical factor in pathway optimization. Studies have demonstrated that accumulation of certain intermediates can lead to feedback inhibition of upstream enzymes, creating metabolic bottlenecks [11]. For example, chorismate accumulation strongly inhibits DAHP synthase activity with IC50 values in the 50-100 μM range [11]. This feedback mechanism prevents excessive carbon flux into aromatic biosynthesis but can limit production capacity in engineered systems [11].

Regulatory Control Mechanisms

The shikimate pathway is subject to multiple layers of regulatory control that coordinate aromatic amino acid biosynthesis with cellular metabolic demands [11] [16] [17]. These mechanisms include allosteric regulation, feedback inhibition, transcriptional control, and compartmentalization, creating a sophisticated system for maintaining metabolic homeostasis.

Feedback inhibition by aromatic amino acids represents the primary regulatory mechanism controlling pathway flux [11] [12] [18]. DAHP synthase, the entry enzyme of the pathway, is subject to end-product inhibition by the three aromatic amino acids through distinct isoenzyme-specific mechanisms [11] [12]. In Escherichia coli, three DAHP synthase isoenzymes (AroF, AroG, AroH) are specifically inhibited by tyrosine, phenylalanine, and tryptophan, respectively [11]. This distributed inhibition system allows for independent regulation of each aromatic amino acid branch while maintaining overall pathway control [11].

The regulatory pattern in Saccharomyces cerevisiae involves two DAHP synthase isoenzymes with overlapping but distinct specificities [12]. The ARO3-encoded enzyme demonstrates sensitivity to phenylalanine inhibition, while the ARO4-encoded enzyme responds to tyrosine [12]. This binary system provides coordinated control over phenylalanine and tyrosine biosynthesis while allowing tryptophan synthesis to proceed independently [12].

Chorismate mutase regulation involves complex allosteric mechanisms that respond to multiple aromatic amino acid effectors [16] [17]. The yeast chorismate mutase exhibits homotropic activation by its substrate chorismate, allosteric activation by tryptophan, and allosteric inhibition by tyrosine [16]. These regulatory properties create a sophisticated control system that can respond to changing ratios of aromatic amino acids [16]. Structural studies have identified specific amino acid residues involved in effector binding, enabling rational engineering of regulatory properties [16].

The regulation extends beyond simple feedback inhibition to include more complex metabolite-mediated mechanisms [11]. Chorismate itself acts as a potent inhibitor of all DAHP synthase isoforms, creating a feedforward inhibition mechanism that prevents pathway overflow [11]. This inhibition can be counteracted by arogenate, which acts as an activator of DAHP synthase activity [11]. The interplay between chorismate inhibition and arogenate activation provides a mechanism for balancing carbon flux between different aromatic amino acid pathways [11].

Transcriptional regulation coordinates enzyme expression with metabolic demand and environmental conditions [11] [19]. In plants, the expression of shikimate pathway genes is subject to developmental regulation, tissue-specific expression patterns, and responses to environmental stimuli [11]. The transcriptional activator GCN4 regulates most aromatic amino acid biosynthetic genes in yeast, although some branch-point enzymes escape this control [14].

Compartmentalization adds another layer of regulatory complexity, particularly in eukaryotic systems [13] [15]. In plants, the shikimate pathway primarily operates in plastids, while certain specialized pathways utilize cytosolic chorismate pools [13] [15]. The differential localization of chorismate mutase isoforms enables compartment-specific regulation and allows for independent control of plastidial versus cytosolic aromatic amino acid biosynthesis [13] [15].

Purity

Physical Description

Colorless liquid with a floral odor; [Hawley]

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colourless liquid; mild, warm,rose, honey-like odou

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

219.00 to 221.00 °C. @ 760.00 mm Hg

219 °C

Flash Point

205 °F (96 °C) (Closed cup)

102 °C c.c.

Heavy Atom Count

Taste

Sharp burning taste

Vapor Density

Relative vapor density (air = 1): 4.2

Density

1.02 g/cm³

1.017-1.020

LogP

1.36 (LogP)

1.36

log Kow = 1.36

1.4

Odor

Pure PEA has an extremely mild roselike odor. >99% pure vary in odor because of the impurities present.

Odor Threshold

[Hawley] Odor threshold (detection) from CHEMINFO

Appearance

Melting Point

-25.8 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2619 companies. For more detailed information, please visit ECHA C&L website;

Of the 36 notification(s) provided by 2618 of 2619 companies with hazard statement code(s):;

H302 (81.02%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (98.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Phenylethyl alcohol ... has been used in 0.5% conc as an antibacterial agent in ophthalmic solutions. /Phenylethyl alcohol/

MeSH Pharmacological Classification

Vapor Pressure

8.68X10-2 mm Hg @ 25 °C /from experimentally derived coefficients/

Vapor pressure, Pa at 20 °C: 8

Pictograms

Irritant

Impurities

Other CAS

60-12-8

Metabolism Metabolites

Phenylethyl alcohol is oxidized almost entirely to the corresponding acid. Metabolites excreted in urine following oral doses of 0.2 to 0.3 g/kg to rabbits were phenaceturic acid, the glycine conjugate of phenylacetic acid, 42%; glucosidurinic acid, 5%; and an ether-soluble acid, probably phenylacetic acid, 19%. Only 66% of the original dose could be accounted for. /Phenylethyl alcohol/

... beta-Phenylethyl alcohol is a substrate for ADH, with an initial rate of oxidation nearly as high as that of allyl alcohol and appreciably greater than that of ethanol.

Wikipedia

MK-886

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Deodorant

Methods of Manufacturing

BY REDUCTION OF ETHYL PHENYLACETATE WITH SODIUM IN ABSOLUTE ALCOHOL. BY HYDROGENATION OF PHENYLACETALDEHYDE IN PRESENCE OF NICKEL CATALYST.

Grignard synthesis: Chlorobenzene is converted to phenylmagnesium chloride which reacts with ethylene oxide at 100 °C to give beta-phenylethoxy magnesium chloride which is decomposed with sulfuric acid to give PEA.

Freidel-Craft process: Benzene is reacted with ethylene oxide over AlCl3.

Catalytic hydrogenation of styrene oxide.

General Manufacturing Information

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Chemical Product and Preparation Manufacturing

Plastics Material and Resin Manufacturing

Benzeneethanol: ACTIVE

The Bouveault-Blanc Reduction method of synthesis in which phenylacetic ester is reduced with sodium and alcohol and Leonard's Method in which toluene is chlorinated to benzyl chloride which is then converted to phenylacetic ester, and then to PEA are primarily of historic interest.

Most of the 2-phenylethanol presently being manufactured is produced by the essentially one-step Friedel-Craft process, although the Grignard synthesis and catalytic hydrogenation of styrene oxide are presently used.

The Friedel-Craft method has been exhaustively studied to optimize reaction conditions and purification procedures. Because of the high reactivity of the intermediates and the tendency toward polymer formation, critical factors ... must be carefully balanced to provide an economical product with acceptable odor properties.

Most of the commercial product is satisfactorily purified using continuous vacuum fractionation. For highest purity, purification via the borate ester is required.

Dates

Tyrosol-Derived Biodegradable Inks with Tunable Properties for 3D Printing

Jarrod Cohen, Cemile Kilic Bektas, Andrew Mullaghy, M Mario Perera, Adam J Gormley, Joachim KohnPMID: 34396772 DOI: 10.1021/acsbiomaterials.1c00464

Abstract

Three-dimensional (3D) printing has emerged as a valuable tool in medicine over the past few decades. With a growing number of applications using this advanced processing technique, new polymer libraries with varied properties are required. Herein, we investigate tyrosol-based poly(ester-arylate)s as biodegradable inks in fused deposition modeling (FDM). Tyrosol-based polycarbonates and polyesters have proven to be useful biomaterials due to their excellent tunability, nonacidic degradation components, and the ability to be functionalized. Polymers are synthesized by polycondensation between a custom diphenol and commercially available diacids. Thermal properties, degradation rates, and mechanical properties are all tunable based on the diphenol and diacid chosen. Evaluation of material print as it relates to chemical structure, molecular weight, and thermal properties was explored. Higher-molecular-weight polymers greater than 50 kDa exhibit thermal degradation during printing and at some points are too viscous to print. It was determined that polymers with lower processing temperatures and molecular weights were printable regardless of the structure. An exception to this was pHTy6 that was printed at 65 kDa with minimal degradation. This is most likely due to its low melting temperature and, as a result, lower printing temperatures. Additionally, chemical improvements were made to incorporate thiol-alkene click chemistry as a means for postprint curing. Low-molecular-weight pHTy6 was end-capped with alkene functionality. This material was then formulated with either a dithiol for chain extension or tetrathiol for cross-linking. Scaffolds were cured after printing for 5, 15, 30 and 60 min intervals where longer cure times resulted in a tougher material. This design builds on the library of biologically active materials previously explored and aims to bring new biomaterials to the field of 3D-printed personal medicine.[Determination of phenylethyl alcohol in rose dew by micellar capillary electrochromatography]

Weifeng Wang, Ying Zhang, Junli YangPMID: 34213121 DOI: 10.3724/SP.J.1123.2020.03029

Abstract

Rose dew has emerged as one of the superior products in the field of skin care after rose essential oil. However, at present, there is no quality control standard for rose dew. To this end, a micellar capillary electrochromatography (MEKC) method was developed to determine the amount of phenylethyl alcohol, one of the characteristic components of rose dew. The factors affecting the MEKC performance, including the concentrations of borax and sodium dodecyl sulfate (SDS), separation voltage, injection conditions, and detection conditions, were optimized. The capillary length was selected as 48.5 cm, and the effective capillary length was 40 cm. The new capillary was treated successively with methanol, sodium hydroxide (NaOH) solution, and deionized water for 10 min, 60 min, and 30 min when it was used for the first time. Under the running process, the capillary was flushed with 0.5 mol/L NaOH, deionized water, and running buffer solution (10 mmol/L NaB

O

+15 mmol/L SDS) for 2 min, 2 min, and 3 min each. Between two runs, the capillary was balanced with the running buffer solution for 5 min. Sample injection was performed under a pressure of 5 kPa for 5 s. The separation voltage was set at a positive value of 20 kV. The capillary was maintained at a constant temperature of 20 ℃ using an air refrigeration system. A photo-diode array (PDA) detector with a detection wavelength range of 190-600 nm was coupled to the capillary for monitoring the target molecule, and the optimum wavelength was fixed at 208 nm. Under the optimized conditions, the rose dew samples could be separated and detected within 7 min. The linearity for phenylethyl alcohol detection was found to be 0.50 to 1000 mg/L, with a correlation coefficient (

) of 0.9990. The limit of detection (LOD,

=3) and limit of quantification (LOQ,

=10) of the method were calculated to be 0.091 mg/L and 0.35 mg/L, respectively. The accuracy was tested by spiking phenylethyl alcohol into the rose dew samples at mass concentrations of 10, 100, and 500 g/L. The recoveries ranged from 98.1% to 102.7%, and the relative standard deviations (RSD;

=3) were less than 2.8%. This MEKC method is fast, sensitive, inexpensive, and highly effective for the determination of phenylethyl alcohol in rose dew. With the advantages of good stability, anti-matrix interference ability, and high sensitivity, this method represents a simple, sensitive, accurate, and robust strategy for the quality control of rose dew and related products.

EVOO Polyphenols Relieve Synergistically Autophagy Dysregulation in a Cellular Model of Alzheimer's Disease

Manuela Leri, Andrea Bertolini, Massimo Stefani, Monica BucciantiniPMID: 34281279 DOI: 10.3390/ijms22137225

Abstract

(1) Background: Autophagy, the major cytoplasmic process of substrate turnover, declines with age, contributing to proteostasis decline, accumulation of harmful protein aggregates, damaged mitochondria and to ROS production. Accordingly, abnormalities in the autophagic flux may contribute to many different pathophysiological conditions associated with ageing, including neurodegeneration. Recent data have shown that extra-virgin olive oil (EVOO) polyphenols stimulate cell defenses against plaque-induced neurodegeneration, mainly, through autophagy induction. (2) Methods: We carried out a set of in vitro experiments on SH-SY5Y human neuroblastoma cells exposed to toxic Aβoligomers to investigate the molecular mechanisms involved in autophagy activation by two olive oil polyphenols, oleuropein aglycone (OleA), arising from the hydrolysis of oleuropein (Ole), the main polyphenol found in olive leaves and drupes and its main metabolite, hydroxytyrosol (HT). (3) Results: Our data show that the mixture of the two polyphenols activates synergistically the autophagic flux preventing cell damage by Aβ

oligomers., in terms of ROS production, and impairment of mitochondria. (4) Conclusion: Our results support the idea that EVOO polyphenols act synergistically in autophagy modulation against neurodegeneration. These data confirm and provide the rationale to consider these molecules, alone or in combination, as promising candidates to contrast ageing-associated neurodegeneration.

Caffeic Acid Phenethyl Ester-Incorporated Radio-Sensitive Nanoparticles of Phenylboronic Acid Pinacol Ester-Conjugated Hyaluronic Acid for Application in Radioprotection

Seon-Hee Choi, Dong-Yeon Lee, Sohi Kang, Min-Kyung Lee, Jae-Heun Lee, Sang-Heon Lee, Hye-Lim Lee, Hyo-Young Lee, Young-Il JeongPMID: 34198522 DOI: 10.3390/ijms22126347

Abstract

We synthesized phenylboronic acid pinacol ester (PBPE)-conjugated hyaluronic acid (HA) via thiobis(ethylamine) (TbEA) linkage (abbreviated as HAsPBPE conjugates) to fabricate the radiosensitive delivery of caffeic acid phenetyl ester (CAPE) and for application in radioprotection. PBPE was primarily conjugated with TbEA and then PBPE-TbEA conjugates were conjugated again with hyaluronic acid using carbodiimide chemistry. CAPE-incorporated nanoparticles of HAsPBPE were fabricated by the nanoprecipitation method and then the organic solvent was removed by dialysis. CAPE-incorporated HAsPBPE nanoparticles have a small particle size of about 80 or 100 nm and they have a spherical shape. When CAPE-incorporated HAsPBPE nanoparticles were irradiated, nanoparticles became swelled or disintegrated and their morphologies were changed. Furthermore, the CAPE release rate from HAsPBPE nanoparticles were increased according to the radiation dose, indicating that CAPE-incorporated HAsPBPE nanoparticles have radio-sensitivity. CAPE and CAPE-incorporated HAsPBPE nanoparticles appropriately prevented radiation-induced cell death and suppressed intracellular accumulation of reactive oxygen species (ROS). CAPE and CAPE-incorporated HAsPBPE nanoparticles efficiently improved survivability of mice from radiation-induced death and reduced apoptotic cell death. We suggest that HAsPBPE nanoparticles are promising candidates for the radio-sensitive delivery of CAPE.The Anti-Biofilm Efficacy of Caffeic Acid Phenethyl Ester (CAPE)

Patrícia Pimentel de Barros, Rodnei Dennis Rossoni, Maíra Terra Garcia, Valéria de Lima Kaminski, Flávio Vieira Loures, Beth Burgwyn Fuchs, Eleftherios Mylonakis, Juliana Campos JunqueiraPMID: 34408988 DOI: 10.3389/fcimb.2021.700305

Abstract

is the main fungal species associated with the development of oral candidiasis. Currently, therapeutic options for these infections are limited by the adverse effects of antifungal drugs and by the emergence of drug resistant strains. Thus, the development of new antifungal agents is needed for the prevention and treatment of oralinfections. Caffeic acid phenethyl ester (CAPE) is a natural compound from propolis polyphenolic groups that exhibits many pharmacological properties. In this study, we investigated whether CAPE can have antifungal and immunomodulatory effects on oral candidiasis. Preliminary tests to assess the antifungal activity of CAPE were performed using the Minimum Inhibitory Concentration (MIC) assay that demonstrated inhibition in a range from 16 to 32 μg/mL, confirming its antifungal activity on several

strains isolated from the oral cavity. Subsequently, we analyzed

spp biofilms formed

, in which CAPE treatment at 5 x MIC caused a reduction of 68.5% in the total biomass and ~2.60 Log in the viable cell count (CFU/mL) in relation to the untreated biofilm (

<0.0001). Next, RNA was extracted from untreated and CAPE-treated biofilms and analyzed by real-time qPCR. A series of genes analyzed (

,

,

,

,

,

,

, and

) were downregulated by CAPE compared to the untreated control group (

<0.0001). In

studies using

, the treatment with CAPE prolonged survival of larvae infected by

by 44.5% (

< 0.05) and accompanied by a 2.07-fold increase in the number of hemocytes. Flow cytometry revealed the most prominent increases were in types P2 and P3 hemocytes, granular cells, which phagocytize pathogens. In addition, CAPE treatment decreased the fungal load in the hemolymph and stimulated the expression of antifungal peptide genes such as

and

. The antifungal and immunomodulatory activities observed in

were extended to a murine model of oral candidiasis, in which CAPE decreased the levels of

colonization (~2 log CFU/mL) in relation to the untreated control group. In addition, CAPE treatment significantly reduced pseudomembranous lesions, invasion of hyphae on epithelium surfaces, tissue damage and inflammatory infiltrate (

< 0.05). CAPE was also able to increase the expression of

compared to the infected and untreated group by 3.91-fold (

< 0.0001). Taken together, these results show that CAPE has both antifungal and immunomodulatory effects, making it a promising natural antifungal agent for the treatment and prevention of candidiasis and shows impact to oral candidiasis.

One-Step Extraction of Olive Phenols from Aqueous Solution Using β-Cyclodextrin in the Solid State, a Simple Eco-Friendly Method Providing Photochemical Stability to the Extracts

Aurélia Malapert, Emmanuelle Reboul, Olivier Dangles, Alain Thiéry, N'nabinty Sylla, Valérie TomaoPMID: 34361616 DOI: 10.3390/molecules26154463

Abstract

The extraction of phenolic compounds from olive mill wastes is important, not only to avoid environmental damages, but also because of the intrinsic value of those biophenols, well-known for their high antioxidant potential and health benefits. This study focuses on tyrosol (Tyr) and hydroxytyrosol (HT), two of the main phenolic compounds found in olive mill wastes. A new, simple, and eco-friendly extraction process for the removal of phenolic compounds from aqueous solutions using native β-cyclodextrin (β-CD) in the solid state has been developed. Several β-CD/biophenol molar ratios and biophenol concentrations were investigated, in order to maintain β-CD mostly in the solid state while optimizing the extraction yield and the loading capacity of the sorbent. The extraction efficiencies of Tyr and HT were up to 61%, with a total solid recovery higher than 90% using an initial concentration of 100 mM biophenol and 10 molar equivalents of β-CD. The photochemical stability of the complexes thus obtained was estimated from ∆E*ab curve vs. illumination time. The results obtained showed that the phenols encapsulated into solid β-CD are protected against photodegradation. The powder obtained could be directly developed as a safe-grade food supplement. This simple eco-friendly process could be used for extracting valuable biophenols from olive mill wastewater.Species-Specific Induction of Plant Volatiles by Two Aphid Species in Apple: Real Time Measurement of Plant Emission and Attraction of Lacewings in the Wind Tunnel

Zaid Badra, Sebastian Larsson Herrera, Luca Cappellin, Franco Biasioli, Teun Dekker, Sergio Angeli, Marco TasinPMID: 34196858 DOI: 10.1007/s10886-021-01288-5

Abstract

Upon damage by herbivores, plants release herbivory-induced plant volatiles (HIPVs). To find their prey, the pest's natural enemies need to be fine-tuned to the composition of these volatiles. Whereas standard methods can be used in the identification and quantitation of HIPVs, more recently introduced techniques such as PTR-ToF-MS provide temporal patterns of the volatile release and detect additional compounds. In this study, we compared the volatile profile of apple trees infested with two aphid species, the green apple aphid Aphis pomi, and the rosy apple aphid Dysaphis plantaginea, by CLSA-GC-MS complemented by PTR-ToF-MS. Compounds commonly released in conjunction with both species include nonanal, decanal, methyl salicylate, geranyl acetone, (Z)-3-hexenyl acetate, (Z)-3-hexenyl butanoate, (Z)-3-hexenyl 2-methyl-butanoate, (E)-β-caryophyllene, β-bourbonene and (Z)-3-hexenyl benzoate. In addition, benzaldehyde and (E)-β-farnesene were exclusively associated with A. pomi, whereas linalool, (E)-4,8-dimethyl-1,3,7-nonatriene were exclusively associated with D. plantaginea. PTR-ToF-MS additionally detected acetic acid (AA) and 2-phenylethanol (PET) in the blends of both trees attacked by aphid species. In the wind tunnel, the aphid predator, Chrysoperla carnea (Stephens), responded strongly to a blend of AA and PET, much stronger than to AA or PET alone. The addition of common and species-specific HIPVs did not increase the response to the binary blend of AA and PET. In our setup, two host-associated volatiles AA + PET appeared sufficient in the attraction of C. carnea. Our results also show the importance of combining complementary methods to decipher the odor profile associated with plants under pest attack and identify behaviourally active components for predators.Experimental Evidence for Therapeutic Potentials of Propolis

Priyanshu Bhargava, Debajit Mahanta, Ashish Kaul, Yoshiyuki Ishida, Keiji Terao, Renu Wadhwa, Sunil C KaulPMID: 34444688 DOI: 10.3390/nu13082528